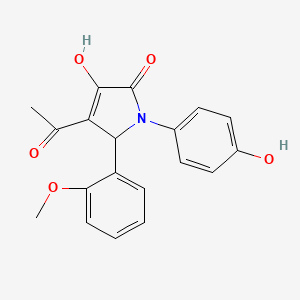![molecular formula C20H12ClF3N4O4 B14948917 2-chloro-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B14948917.png)
2-chloro-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a trifluoromethyl group, a pyrrolo[2,3-d]pyrimidine core, and a benzamide moiety, making it an interesting subject for chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of cyanuric acid trisodium salt with 2-haloacetic acid derivatives under heating conditions . Solvents such as dimethylformamide (DMF), hexamethylphosphoramide (HMPA), or N-methylpyrrolidone (NMP) are often used . The reaction conditions may vary, but temperatures around 190–195°C are common .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
化学反応の分析
Types of Reactions
2-chloro-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Cyclization and Ring-Opening: The pyrrolo[2,3-d]pyrimidine core can undergo cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include phosphoryl chloride for dehydration, triethylamine for alkylation, and sodium azide for nucleophilic substitution . Reaction conditions vary but often involve elevated temperatures and specific solvents like DMF .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, treatment with phosphoryl chloride can lead to the formation of trinitrile derivatives .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-chloro-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group and the pyrrolo[2,3-d]pyrimidine core are key structural features that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
類似化合物との比較
Similar Compounds
2-chloro-4,6-diphenyl-1,3,5-triazine: Another compound with a similar triazine core but different substituents.
N-[2-(3,5-diallyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)ethyl]-N’-phenylurea: Contains a triazine core and phenylurea moiety.
Uniqueness
2-chloro-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide is unique due to its combination of a trifluoromethyl group, a pyrrolo[2,3-d]pyrimidine core, and a benzamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
特性
分子式 |
C20H12ClF3N4O4 |
|---|---|
分子量 |
464.8 g/mol |
IUPAC名 |
2-chloro-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide |
InChI |
InChI=1S/C20H12ClF3N4O4/c21-12-9-5-4-8-11(12)15(29)27-19(20(22,23)24)13-14(25-17(19)31)28(18(32)26-16(13)30)10-6-2-1-3-7-10/h1-9H,(H,25,31)(H,27,29)(H,26,30,32) |
InChIキー |
BMEUOUBFMLMMMY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NC(=O)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-{3-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14948844.png)
![2-hydroxy-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B14948852.png)
![(4-Methoxyphenyl)(7-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B14948861.png)
![2-Oxo-2H-chromene-3-carboxylic acid [2-(adamantan-1-yloxy)-ethyl]-amide](/img/structure/B14948865.png)
![3'-(4-ethylphenyl)-1-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B14948867.png)
![2-[(5-{[(3-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14948870.png)
![N-(2-methylphenyl)-2-[({2-[(phenylcarbonyl)amino]phenyl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B14948878.png)

![5-[2-(Pyridin-3-yl)piperidin-1-yl]pent-3-yn-1-yl acetate](/img/structure/B14948897.png)

![[1-Benzyl-2-oxo-1,2-dihydro-indol-(3Z)-ylidene]-cyano-acetic acid ethyl ester](/img/structure/B14948913.png)
![Ethyl 5-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate](/img/structure/B14948923.png)
![4,4'-({2-[(4-fluorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B14948937.png)
